1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Medicinal chemistry teams targeting LPA receptor antagonists face a critical challenge: sourcing building blocks that combine conformational rigidity with precise hydrogen-bonding geometry. This achiral, gem-disubstituted cyclobutane fragment (MW 157.17, TPSA 66.4, LogP -0.0127) delivers both-enabling peptidomimetic design and fragment-based screening where spatial orientation drives target affinity. Explicitly cited in 2025 US patent filings for cyclobutyl carboxylic acid LPA antagonists. • 98% purity, available in 100 mg to 5 g research quantities • Geminal methylcarbamoyl and carboxylic acid groups provide dual H-bond donor/acceptor vectors • Stable carbamoyl handle for biotin/fluorophore conjugation in chemical probe synthesis

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 1248231-74-4
Cat. No. B1443224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid
CAS1248231-74-4
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1(CCC1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-8-5(9)7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
InChIKeyFMRUUBKNZCITHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid: Overview


1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (CAS 1248231-74-4) is a small, achiral cyclobutane-based building block characterized by a gem-disubstituted cyclobutane ring bearing both a carboxylic acid and a methylcarbamoyl group [1]. With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of conformationally constrained analogs and potential bioactive molecules [2]. Its structure is noted in patent literature for applications in developing novel therapeutic agents, including LPA receptor antagonists [3].

1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid: Why It Stands Alone


The selection of a cyclobutane carboxylic acid building block is not a simple interchange. While many compounds share the C7H11NO3 formula or the cyclobutane core, their distinct functional groups dictate entirely different chemical reactivities, biological interactions, and downstream synthetic pathways. For instance, substituting 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid with a bromomethyl or cyanomethyl analog introduces alkylating or nitrile functionalities that would fundamentally alter a molecule's intended mechanism of action, pharmacokinetic profile, or its ability to form specific hydrogen-bonding networks critical for target engagement. Even within the same patent class, subtle modifications to the cyclobutane substituents lead to significant differences in potency and selectivity [1]. Therefore, for projects targeting a specific amide or carbamoyl motif, using a close analog will lead to a different, and likely suboptimal, experimental outcome.

1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid: Comparative Evidence


Carbamoyl vs. Alternative Functional Groups

The identity and reactivity of the functional group on the cyclobutane core is the primary driver of a molecule's potential applications. 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (target) is distinguished by its methylcarbamoyl group, which provides a hydrogen bond donor/acceptor motif and a stable amide bond. This is in stark contrast to the 1-(bromomethyl) analog (C6H9BrO2), which is a reactive alkyl halide, and the 1-(cyanomethyl) analog (C7H9NO2), which features a synthetically versatile but biologically distinct nitrile group .

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Quality Control and Purity Assurance

Reproducibility in research hinges on using high-purity starting materials. 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is offered at a standard purity of 98% from multiple suppliers (Bidepharm, Leyan) . Crucially, vendors like Bidepharm provide batch-specific analytical data, including NMR, HPLC, or GC, upon request . While 97% purity is available for the bromomethyl analog, the availability of detailed, batch-specific characterization for the target compound ensures higher confidence in experimental outcomes.

Medicinal Chemistry Organic Synthesis Quality Control

Safety and Handling Profile

Understanding the specific hazards of a chemical is critical for safe handling and compliance. 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is classified with specific GHS hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This profile is distinct from analogs like the 1-(bromomethyl) derivative, which carries additional hazards due to its alkylating nature .

Laboratory Safety Chemical Procurement Risk Assessment

Pharmaceutical Patent Validation

The presence of a compound in the patent literature serves as a strong indicator of its potential utility in drug discovery. 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is cited as a key intermediate or component in at least 4 patents, including a recent (2025) US patent for cyclobutyl carboxylic acids as LPA receptor antagonists [1][2]. This is in contrast to the cyanomethyl analog, which has a less established presence in recent pharmaceutical patent filings.

Medicinal Chemistry Intellectual Property Drug Discovery

1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid: Top Applications


LPA Receptor Antagonist Drug Discovery

Given its explicit mention in a 2025 US patent for cyclobutyl carboxylic acids as LPA receptor antagonists [1], this compound is a strategic building block for medicinal chemistry teams aiming to develop novel therapeutics targeting the lysophosphatidic acid (LPA) signaling pathway, which is implicated in fibrosis, cancer, and inflammatory diseases.

Synthesis of Conformationally Constrained Peptidomimetics

The cyclobutane ring provides conformational rigidity, while the gem-disubstituted methylcarbamoyl and carboxylic acid groups offer specific hydrogen-bonding vectors . This makes 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid an ideal core for designing peptidomimetics or small-molecule protein-protein interaction inhibitors where precise spatial orientation of functional groups is critical for binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 157.17 g/mol and calculated drug-like properties (e.g., TPSA 66.4, LogP -0.0127) , this compound meets standard criteria for a fragment. Its unique combination of a rigid cyclobutane core and a hydrogen-bonding carbamoyl group makes it a valuable addition to fragment libraries for screening against novel biological targets.

Chemical Biology Probe Development

The carbamoyl group offers a stable handle for further derivatization, allowing researchers to attach biotin, fluorophores, or affinity tags. This facilitates the creation of chemical probes for target identification, cellular imaging, or pull-down assays to study protein function and interaction networks.

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